molecular formula C10H20N2 B13949796 (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine

(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine

Katalognummer: B13949796
Molekulargewicht: 168.28 g/mol
InChI-Schlüssel: NXQUEDYCRVBWMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Ethyl-6-azaspiro[34]octan-2-yl)methanamine is a spirocyclic amine compound characterized by a unique structural framework The spirocyclic structure imparts significant rigidity and conformational stability, making it an interesting subject for various chemical and pharmaceutical studies

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine typically involves the annulation of cyclopentane or four-membered rings. One common approach is the annulation of the cyclopentane ring, which involves the use of readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product formation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for further applications.

Analyse Chemischer Reaktionen

Types of Reactions: (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Explored for its potential as a bioactive compound in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism by which (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine is unique due to its specific combination of the spirocyclic framework with the ethyl and methanamine groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H20N2

Molekulargewicht

168.28 g/mol

IUPAC-Name

(6-ethyl-6-azaspiro[3.4]octan-2-yl)methanamine

InChI

InChI=1S/C10H20N2/c1-2-12-4-3-10(8-12)5-9(6-10)7-11/h9H,2-8,11H2,1H3

InChI-Schlüssel

NXQUEDYCRVBWMZ-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCC2(C1)CC(C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.